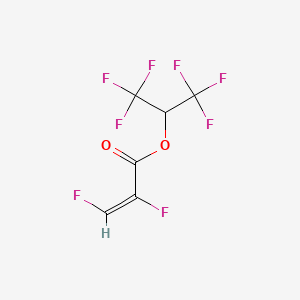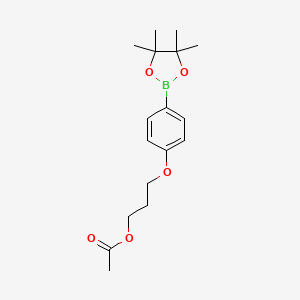
Hexafluoroisopropyl 2,3-difluoroacrylate; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoroisopropyl 2,3-difluoroacrylate (HFP-DFA) is a fluorinated monomer with a wide range of applications in both research and industry. HFP-DFA has been used in a variety of fields, including polymer synthesis, drug delivery, and biomedical engineering. This versatile monomer is composed of two fluorinated carbons, two fluorinated hydrogens, and a difluoroacrylate group. The unique structure of HFP-DFA makes it an ideal building block for a range of materials.
Mecanismo De Acción
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is an acrylate monomer, which means that it is capable of forming covalent bonds with other molecules. This allows it to be used in the synthesis of polymers and other materials. When Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is exposed to light or heat, it undergoes a radical polymerization reaction, which results in the formation of a polymer network. This polymer network is what gives materials made with Hexafluoroisopropyl 2,3-difluoroacrylate; 97% their unique properties.
Biochemical and Physiological Effects
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has been studied for its potential biochemical and physiological effects. Studies have shown that Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is non-toxic and does not induce any significant changes in the body. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been shown to be non-irritating and non-sensitizing, making it suitable for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is an attractive monomer for use in lab experiments due to its low cost and availability. It is also easy to handle and can be stored at room temperature. However, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is a highly reactive monomer, and precautions must be taken to ensure that it is handled safely. Additionally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is sensitive to light and heat, and must be stored in a dark environment.
Direcciones Futuras
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has a wide range of potential applications in both research and industry. In the future, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used in the synthesis of new materials, such as biodegradable polymers and drug delivery systems. Additionally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used to create new fluorescent molecules for imaging and microscopy applications. Finally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used in the synthesis of new biomaterials for tissue engineering and regenerative medicine.
Métodos De Síntesis
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% can be synthesized using a variety of methods. The most common method is the reaction of hexafluoropropene with difluoroacetic acid. This reaction results in a mixture of hexafluoroisopropyl 2,3-difluoroacrylate and hexafluoroisopropyl 2,3-difluoropropionate. The mixture can then be purified by distillation. Other methods for synthesizing Hexafluoroisopropyl 2,3-difluoroacrylate; 97% include the reaction of hexafluoropropene with trifluoroacetic acid or the reaction of hexafluoropropene with 2,3-difluoropropionic anhydride.
Aplicaciones Científicas De Investigación
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as well as for the synthesis of drug delivery systems. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been used in the synthesis of biomaterials, such as hydrogels and scaffolds, which are used in tissue engineering and regenerative medicine. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been used in the synthesis of fluorescent molecules, which are used in fluorescence imaging and microscopy.
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl (E)-2,3-difluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-1-2(8)3(15)16-4(5(9,10)11)6(12,13)14/h1,4H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCHYSFUCUDGY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)OC(C(F)(F)F)C(F)(F)F)/F)\F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)





![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)


